molecular formula C11H19N3 B11737058 [(1-cyclopentyl-1H-pyrazol-4-yl)methyl](ethyl)amine

[(1-cyclopentyl-1H-pyrazol-4-yl)methyl](ethyl)amine

Cat. No.: B11737058
M. Wt: 193.29 g/mol
InChI Key: DSCHOXNNYJJCGH-UHFFFAOYSA-N
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Description

(1-cyclopentyl-1H-pyrazol-4-yl)methylamine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a cyclopentyl group attached to the pyrazole ring and an ethylamine group. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

N-[(1-cyclopentylpyrazol-4-yl)methyl]ethanamine

InChI

InChI=1S/C11H19N3/c1-2-12-7-10-8-13-14(9-10)11-5-3-4-6-11/h8-9,11-12H,2-7H2,1H3

InChI Key

DSCHOXNNYJJCGH-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CN(N=C1)C2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-cyclopentyl-1H-pyrazol-4-yl)methylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The resulting pyrazole is then alkylated with ethylamine under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of pyrazole derivatives, including (1-cyclopentyl-1H-pyrazol-4-yl)methylamine, often involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1-cyclopentyl-1H-pyrazol-4-yl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound has been investigated for its potential use as a therapeutic agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development. Notably, compounds with similar pyrazole structures have shown promise in treating conditions such as metabolic syndrome, type 2 diabetes, and neurodegenerative diseases like Alzheimer's disease due to their ability to inhibit specific enzymes such as acetylcholinesterase and Janus kinase (JAK) pathways .

Case Studies

  • Alzheimer's Disease : Research has demonstrated that pyrazole derivatives can inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thus potentially improving cognitive function in Alzheimer's patients .
  • Metabolic Disorders : Compounds similar to (1-cyclopentyl-1H-pyrazol-4-yl)methylamine have been linked to the inhibition of 11β-hydroxysteroid dehydrogenase type 1, which plays a role in metabolic syndrome .

Biological Research

Ligand Development
This compound can serve as a ligand in biological studies due to its ability to form stable complexes with metal ions. Such interactions are crucial for understanding enzyme mechanisms and receptor binding dynamics.

Enzyme Interaction Studies
Research has focused on using pyrazole derivatives to study the interactions between enzymes and their substrates. The unique structural properties of the compound facilitate the formation of hydrogen bonds and π-π interactions, enhancing binding affinity.

Material Science

Synthesis of New Materials
In industrial applications, (1-cyclopentyl-1H-pyrazol-4-yl)methylamine is being explored for its potential in developing new materials with specific properties. Its chemical structure allows it to be utilized in the synthesis of catalysts and polymers that exhibit desirable characteristics such as increased stability and reactivity.

Data Table: Summary of Applications

Field Application Example/Study
Medicinal ChemistryTherapeutic agent for metabolic disordersInhibition of 11β-hydroxysteroid dehydrogenase
Alzheimer's treatmentAcetylcholinesterase inhibition studies
Biological ResearchLigand for enzyme studiesMetal ion complex formation
Receptor binding dynamicsInteraction studies with pyrazole derivatives
Material ScienceDevelopment of new materialsSynthesis of catalysts and polymers

Mechanism of Action

The mechanism of action of (1-cyclopentyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-cyclopentyl-1H-pyrazol-4-yl)methylamine is unique due to its specific structural features, such as the cyclopentyl group and ethylamine moiety, which contribute to its distinct chemical and biological properties. These features differentiate it from other pyrazole derivatives and make it a valuable compound for various applications .

Biological Activity

The compound (1-cyclopentyl-1H-pyrazol-4-yl)methylamine is a member of the pyrazole family, which has garnered attention for its potential therapeutic applications. This article delves into its biological activity, exploring mechanisms, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

(1-cyclopentyl-1H-pyrazol-4-yl)methylamine can be structurally represented as follows:

  • Chemical Formula: C11_{11}H16_{16}N2_{2}
  • Molecular Weight: 192.26 g/mol

The compound features a pyrazole ring substituted with a cyclopentyl group and an ethyl amine moiety, which may influence its biological interactions.

Research indicates that compounds like (1-cyclopentyl-1H-pyrazol-4-yl)methylamine may exert their effects through various mechanisms:

  • P2Y12 Receptor Antagonism: Similar pyrazole derivatives have been identified as reversible antagonists of the P2Y12 purinergic receptor, which plays a crucial role in platelet aggregation and cardiovascular health . This suggests potential applications in treating thromboembolic diseases.
  • Inhibition of Phospholipase A2: Some studies highlight the inhibition of lysosomal phospholipase A2 as a mechanism linked to drug-induced phospholipidosis, which may relate to the biological activity of pyrazole derivatives .
  • Antimicrobial Activity: Pyrazoles have been noted for their antimicrobial properties, suggesting that (1-cyclopentyl-1H-pyrazol-4-yl)methylamine might also exhibit similar effects against various pathogens.

Biological Activity Data

The following table summarizes key findings related to the biological activity of (1-cyclopentyl-1H-pyrazol-4-yl)methylamine and related compounds:

Activity Effect Reference
P2Y12 Receptor AntagonismInhibition of platelet aggregation
Phospholipase A2 InhibitionPotential for drug-induced phospholipidosis
Antimicrobial PropertiesInhibition of bacterial growth

Case Study 1: Cardiovascular Applications

A study investigated the effects of pyrazole derivatives on cardiovascular health, focusing on their role as P2Y12 antagonists. The results demonstrated significant antiplatelet activity, indicating that compounds like (1-cyclopentyl-1H-pyrazol-4-yl)methylamine could be beneficial in preventing thrombotic events.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of various pyrazole derivatives, including (1-cyclopentyl-1H-pyrazol-4-yl)methylamine. The compound exhibited notable activity against Gram-positive bacteria, suggesting its potential use in developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (1-cyclopentyl-1H-pyrazol-4-yl)methylamine, and what key reagents are involved?

  • Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, copper-catalyzed cross-coupling (e.g., Ullmann-type reactions) with cyclopentylamine derivatives and ethylamine precursors can be employed. Reagents such as cesium carbonate (base), copper(I) bromide (catalyst), and polar aprotic solvents like dimethyl sulfoxide (DMSO) are critical for facilitating the reaction . Optimization of reaction time (e.g., 48–72 hours at 35–60°C) and stoichiometric ratios of reactants improves yield. Post-synthesis purification often involves chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are used to confirm substituent positions and bonding. For example, the cyclopentyl group’s protons appear as multiplet signals (δ 1.5–2.5 ppm), while the ethylamine moiety shows triplet (CH2_2) and quartet (CH3_3) patterns .
  • X-ray Crystallography : Programs like SHELXL refine crystal structures to determine bond lengths (e.g., C–N bonds ≈ 1.34–1.48 Å) and angles (e.g., pyrazole ring angles ≈ 105–110°) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular weight (e.g., [M+H]+^+ peaks) and fragmentation patterns .

Q. How is the preliminary bioactivity of this compound assessed in antimicrobial or anti-inflammatory studies?

  • Methodological Answer :

  • In vitro assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to evaluate IC50_{50} values .
  • Anti-inflammatory activity : Inhibition of LPS-induced TNF-α production in human PBMCs, with potency compared to reference inhibitors (e.g., roflumilast) .

Advanced Research Questions

Q. How can conflicting structural data (e.g., bond angles or NMR shifts) between experimental and computational models be resolved?

  • Methodological Answer :

  • DFT Calculations : Use software like Gaussian or ORCA to optimize geometry and predict NMR chemical shifts. Discrepancies >0.5 ppm in 1H^1H NMR may indicate solvent effects or crystal packing distortions .
  • Dynamic NMR : Variable-temperature studies detect conformational flexibility (e.g., cyclopentyl ring puckering) that static models miss .
  • Complementary Techniques : Pair X-ray data with neutron diffraction or solid-state NMR to resolve ambiguities in hydrogen bonding .

Q. What strategies improve synthetic yield and regioselectivity in pyrazole functionalization?

  • Methodological Answer :

  • Directed C–H Activation : Use directing groups (e.g., carbonyl) to enhance regioselectivity at the pyrazole C4 position .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 48 hours to 2–4 hours) and improves yield by 15–20% .
  • Protecting Groups : Temporarily block reactive sites (e.g., with tert-butoxycarbonyl [BOC]) to prevent side reactions during ethylamine coupling .

Q. How do structural modifications (e.g., substituent variations) impact bioactivity in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Analog Synthesis : Replace cyclopentyl with cyclohexyl or aryl groups to assess steric/electronic effects. For example, bulkier substituents may enhance receptor binding but reduce solubility .
  • Pharmacophore Modeling : Tools like Schrödinger’s Phase identify critical interaction sites (e.g., hydrogen bonding at the pyrazole N1 atom) .
  • In Vivo Validation : Use rodent models (e.g., LPS-induced pulmonary neutrophilia) to correlate in vitro potency (IC50_{50}) with therapeutic efficacy (ED50_{50}) .

Q. What experimental designs address discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer :

  • PK/PD Modeling : Measure plasma half-life and tissue distribution to adjust dosing regimens. Poor bioavailability may explain weak in vivo activity despite strong in vitro results .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., N-oxides) that contribute to efficacy .
  • Species-Specific Assays : Compare human and rodent enzyme inhibition (e.g., PDE4 isoforms) to validate translational relevance .

Q. How are advanced NMR techniques (e.g., NOESY or HSQC) applied to study conformational dynamics?

  • Methodological Answer :

  • NOESY : Detect spatial proximity between cyclopentyl protons and the ethylamine group, confirming folded vs. extended conformations .
  • HSQC : Correlate 1H^1H-13C^{13}C couplings to assign quaternary carbons in the pyrazole ring .
  • Relaxation Measurements : T1/T2T_1/T_2 times quantify rotational mobility of substituents, critical for understanding membrane permeability .

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